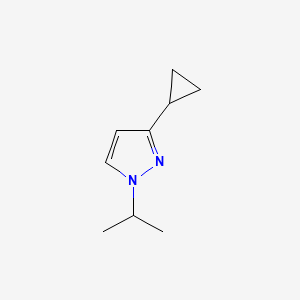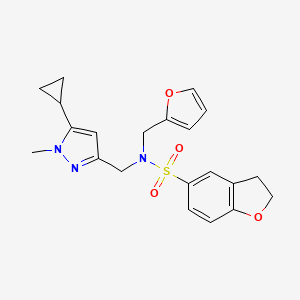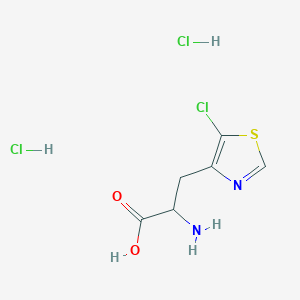![molecular formula C24H27N3O2 B2736521 N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide CAS No. 1351837-75-6](/img/structure/B2736521.png)
N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[45]dec-3-en-1-yl)acetamide is a complex organic compound characterized by its spirocyclic structure This compound features a spiro[45]decane core, which is a bicyclic system where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spiro[4.5]decane core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong acids or bases to facilitate ring closure.
Introduction of the Oxo Group: The oxo group is introduced via oxidation reactions, commonly using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Phenyl Ring: The phenyl ring is usually introduced through a Friedel-Crafts acylation reaction, which involves the use of a Lewis acid catalyst like aluminum chloride.
Formation of the Acetamide Moiety: The acetamide group is typically formed through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide exerts its effects depends on its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity through binding to the active site or allosteric sites.
Receptors: Modulation of receptor activity, potentially affecting signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, influencing gene expression or replication processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methylbenzyl)-2-(2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide: Lacks the phenyl group, which may affect its chemical reactivity and biological activity.
N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-yl)acetamide: Similar structure but without the enone functionality, potentially altering its reactivity and applications.
Uniqueness
The presence of both the spirocyclic core and the specific functional groups in N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide makes it unique. This combination of structural features can lead to distinct chemical properties and biological activities, setting it apart from other related compounds.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-18-10-12-19(13-11-18)16-25-21(28)17-27-23(29)22(20-8-4-2-5-9-20)26-24(27)14-6-3-7-15-24/h2,4-5,8-13H,3,6-7,14-17H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNDJXRNGRWFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C(=NC23CCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2736439.png)


![N-[(3-hydroxyoxolan-3-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2736443.png)
![N-(4-ethoxyphenyl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2736444.png)
![(Z)-4-(dimethylamino)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2736445.png)
![4-{3-AMINO-6-PHENYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOIC ACID](/img/structure/B2736446.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2736453.png)





